Cas no 2228192-39-8 (1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one)

1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one
- EN300-1793716
- 2228192-39-8
-
- インチ: 1S/C9H9FN2O3/c1-11-5-9(13)7-4-6(10)2-3-8(7)12(14)15/h2-4,11H,5H2,1H3
- InChIKey: CRTQDGUVLZBSGW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C(CNC)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 212.05972032g/mol
- どういたいしつりょう: 212.05972032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 74.9Ų
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1793716-0.5g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1793716-5.0g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1793716-10g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1793716-5g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1793716-0.05g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1793716-1.0g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1793716-1g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1793716-10.0g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1793716-0.25g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1793716-2.5g |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one |
2228192-39-8 | 2.5g |
$2295.0 | 2023-09-19 |
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Introduction to 1-(5-Fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one (CAS No. 2228192-39-8)
1-(5-Fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one, also known by its CAS number 2228192-39-8, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluoro-substituted nitrophenyl group and a methylamino functional group, which contribute to its diverse chemical and biological properties.
The synthesis of 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one typically involves a multi-step process, starting with the nitration of 5-fluorotoluene to form 5-fluoro-2-nitrotoluene. Subsequent reactions, such as nucleophilic substitution and reductive amination, are then employed to introduce the methylamino group and complete the final structure. These synthetic pathways have been extensively studied and optimized to improve yield and purity, making the compound more accessible for further research and development.
In the realm of medicinal chemistry, 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic candidate for conditions such as Alzheimer's disease.
Beyond its enzymatic inhibition properties, 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human immune cells. These findings indicate that the compound may have broader applications in treating inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one have also been explored to assess its suitability for clinical use. Preclinical studies in animal models have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life, which are crucial factors for drug development. Additionally, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the context of drug discovery and development, the structural flexibility of 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one allows for further optimization through structure-activity relationship (SAR) studies. Researchers can modify various functional groups to enhance potency, selectivity, and pharmacokinetic properties. For example, substituting the fluoro group with other halogens or introducing additional functional groups can lead to derivatives with improved therapeutic profiles.
The potential of 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one extends beyond traditional small molecule therapeutics. Recent advancements in nanotechnology have opened new avenues for its application in targeted drug delivery systems. By encapsulating the compound within nanoparticles or liposomes, researchers can achieve enhanced delivery to specific tissues or cells, thereby improving efficacy and reducing side effects. This approach has shown particular promise in cancer therapy, where targeted delivery can enhance the therapeutic index of anticancer agents.
In conclusion, 1-(5-fluoro-2-nitrophenyl)-2-(methylamino)ethan-1-one (CAS No. 2228192-39-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future breakthroughs in drug discovery and treatment modalities.
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